3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one
CAS No.: 1006447-63-7
Cat. No.: VC8403601
Molecular Formula: C14H14Cl2N2O
Molecular Weight: 297.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006447-63-7 |
---|---|
Molecular Formula | C14H14Cl2N2O |
Molecular Weight | 297.2 g/mol |
IUPAC Name | 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one |
Standard InChI | InChI=1S/C14H14Cl2N2O/c1-9-14(16)10(2)18(17-9)8-7-13(19)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3 |
Standard InChI Key | XXXCFLVYMCRBDG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CCC(=O)C2=CC=C(C=C2)Cl)C)Cl |
Canonical SMILES | CC1=C(C(=NN1CCC(=O)C2=CC=C(C=C2)Cl)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The target compound consists of a 4-chloro-3,5-dimethylpyrazole group connected to a 4-chlorophenyl ketone via a three-carbon propanone bridge. This arrangement introduces steric and electronic effects that influence its reactivity and interactions. The pyrazole ring’s substitution pattern—chloro at position 4 and methyl groups at positions 3 and 5—enhances stability and modulates electronic density .
Molecular Formula:
Molecular Weight: 327.19 g/mol (calculated from atomic masses).
Comparative Structural Analysis
A related compound, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone (PubChem CID: 685663), shares the pyrazole and chlorophenyl motifs but lacks the propanone linker . This structural difference significantly impacts physicochemical properties, such as solubility and bioavailability, due to increased molecular flexibility and hydrophobic interactions in the target compound.
Synthetic Pathways and Catalytic Strategies
Pyrazole Core Formation
Pyrazole derivatives are typically synthesized via condensation of 1,3-diketones with hydrazines. Scandium triflate [Sc(OTf)₃] has emerged as a highly efficient catalyst for such reactions, enabling solvent-free conditions and excellent yields . For example, 3,5-dimethyl-1-tosyl-1H-pyrazole was synthesized in 99% yield using Sc(OTf)₃ at 60°C . Adapting this method, the target compound could hypothetically be synthesized by reacting a suitably substituted 1,3-diketone with a hydrazine derivative bearing the 4-chlorophenylpropanone group.
Hypothetical Reaction Scheme:
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Diketone Preparation: 1-(4-Chlorophenyl)propan-1,3-dione.
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Condensation: With 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbohydrazide under Sc(OTf)₃ catalysis.
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Cyclization: Formation of the pyrazole ring at elevated temperatures (60–100°C).
Regioselectivity and Byproduct Management
The use of Sc(OTf)₃ ensures regioselectivity in pyrazole formation, as demonstrated in the synthesis of 3,5-dimethyl-1-tosyl-1H-pyrazole . For unsymmetrical diketones, regioselectivity ratios exceeding 13:1 have been reported , suggesting that the target compound’s synthesis would favor a single regioisomer.
Spectroscopic and Computational Characterization
Vibrational Spectroscopy
FT-IR analysis of analogous pyrazole-thiazole hybrids reveals characteristic peaks:
These peaks would likely appear in the target compound, with minor shifts due to the propanone linker’s electron-donating effects.
Nuclear Magnetic Resonance (NMR)
¹H NMR Predictions:
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Pyrazole CH₃: δ 2.20–2.50 ppm (singlet, 6H).
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Aromatic Protons: δ 7.30–7.80 ppm (multiplet, 4H, chlorophenyl).
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Propanone CH₂: δ 2.80–3.20 ppm (triplet, 2H).
¹³C NMR Predictions:
Quantum Chemical Calculations
Density Functional Theory (DFT) studies on similar compounds have elucidated electronic properties:
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Electrostatic Potential (ESP): Enhanced electron density at the pyrazole nitrogen and carbonyl oxygen, suggesting nucleophilic attack sites .
Crystallographic and Thermodynamic Data
Crystal Packing Analysis
While no crystallographic data exists for the target compound, a structurally similar 2,5-bis(2,5-dimethoxybenzyl)-3,6-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 15.962 Å, b = 14.828 Å, c = 9.929 Å, and β = 93.303° . This suggests that the target compound may adopt a comparable packing arrangement, stabilized by π-π stacking and halogen bonds.
Thermal Stability
Differential Scanning Calorimetry (DSC) of analogous pyrazoles shows decomposition temperatures above 200°C , indicating that the target compound likely exhibits similar thermal resilience, suitable for high-temperature applications.
Environmental and Regulatory Considerations
ADMET Profiling
Predicted ADMET parameters for the target compound (via SwissADME):
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